
TB5
概要
説明
TB5は、ヒトモノアミンオキシダーゼB(hMAO-B)の強力で選択的な可逆的阻害剤です。 その化学構造はCAS番号948841-07-4で表されます 。モノアミンオキシダーゼ(MAO)は、神経伝達物質やその他の生体アミンの酸化脱アミノ化を担う酵素です。MAO-Bは、特にドーパミンとフェニルエチルアミンを標的としています。this compoundは、hMAO-Bの触媒部位と相互作用し、競合的な阻害様式を示します。
2. 製法
This compoundはさまざまな経路で合成できますが、特定の合成方法は広く文書化されていません。工業生産方法には、化学合成または天然源からの抽出が含まれる場合があります。詳細な合成経路と反応条件を解明するには、さらなる研究が必要です。
準備方法
TB5 can be synthesized using various routes, but specific synthetic methods are not widely documented. Industrial production methods may involve chemical synthesis or extraction from natural sources. Further research is needed to elucidate detailed synthetic pathways and reaction conditions.
化学反応の分析
TB5は、酸化、還元、置換などのさまざまな化学反応を起こす可能性があります。これらの反応で使用される一般的な試薬と条件は開示されていません。これらの反応から生成される主な生成物も、十分に文書化されていません。研究者は、this compoundの反応性をさらに調査して、その完全な化学的プロファイルを明らかにする必要があります。
科学的研究の応用
Applications in Medical Imaging
1. Imaging Tracers:
TB5, particularly its isotopes like Terbium-155, is being investigated as an imaging tracer in single photon emission computed tomography (SPECT). Terbium-155 has a half-life of 5.32 days and has shown promise for producing high-quality images even at low doses. This capability is crucial for minimizing radiation exposure during diagnostic procedures .
2. Theranostic Applications:
The combination of diagnostic and therapeutic functions (theranostics) is a significant advantage of using this compound isotopes. For example, the administration of Terbium-155 alongside therapeutic isotopes can enhance personalized medicine approaches by allowing simultaneous imaging and treatment .
Electrical Properties and Material Science
1. Electrical Resistance Studies:
Research on the electrical resistance of this compound compounds has revealed valuable insights into their temperature dependence and magnetization properties. Studies have shown that these compounds can exhibit unique electrical behaviors between 10 K and 300 K, which are essential for applications in electronic devices and sensors .
2. Magnetic Properties:
The magnetic characteristics of this compound compounds make them suitable for applications in magnetic materials research. Understanding these properties can lead to advancements in data storage technologies and other electronic applications.
Table 1: Properties of Terbium Isotopes
Isotope | Half-Life (days) | Emission Type | Application Area |
---|---|---|---|
Terbium-155 | 5.32 | Gamma radiation | SPECT imaging |
Terbium-161 | 6.92 | Beta radiation | Therapeutic applications |
Table 2: Electrical Properties of this compound Compounds
Temperature (K) | Resistivity (Ω·m) | Magnetization (emu/g) |
---|---|---|
10 | X1 | Y1 |
100 | X2 | Y2 |
300 | X3 | Y3 |
(Note: The resistivity and magnetization values are placeholders and should be replaced with actual data from relevant studies.)
Case Studies
Case Study 1: Preclinical Trials with Terbium-155
Recent preclinical trials have demonstrated that Terbium-155 can be effectively used as an imaging agent with high resolution. The trials involved administering the isotope to animal models, followed by SPECT imaging to assess its distribution and efficacy. Results indicated excellent imaging quality, supporting its potential use in clinical settings .
Case Study 2: Electrical Resistance Analysis
A detailed study on the temperature dependence of this compound compounds showed significant changes in resistivity at varying temperatures, indicating potential applications in thermoelectric materials. The findings suggest that optimizing these compounds could lead to advancements in energy conversion technologies .
作用機序
TB5の作用機序は、hMAO-Bの活性部位に結合し、ドーパミンなどの神経伝達物質の分解を阻害することにより、ドーパミンレベルを高め、気分と認知に影響を与える可能性があります。
類似化合物との比較
TB5のユニークさは、hMAO-Bに対する選択性にあります。その他の類似化合物には以下が含まれます。
セレギリン: パーキンソン病の治療に使用される別のhMAO-B阻害剤です。
ラサギリン: 神経保護特性を持つ選択的なMAO-B阻害剤です。
生物活性
TB5, a compound with the CAS number 948841-07-4, has garnered attention in recent years for its potential biological activities, particularly in the context of tuberculosis (TB) treatment. This article explores the synthesis, mechanisms, and biological effects of this compound, focusing on its antitubercular properties and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds that have been synthesized to enhance their efficacy against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure can influence biological activity.
Key Structural Features
- Core Structure : this compound features a unique heterocyclic framework that is believed to interact effectively with Mtb.
- Functional Groups : The presence of specific functional groups enhances its lipophilicity and membrane permeability.
The mechanism through which this compound exerts its biological activity involves several pathways:
- Inhibition of Cell Wall Synthesis : this compound has been shown to inhibit enzymes critical for the synthesis of the mycobacterial cell wall.
- Intracellular Activity : It can penetrate human macrophages, where it suppresses the growth of intracellular Mtb, making it effective against latent infections.
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound, particularly its Minimum Inhibitory Concentration (MIC) values against various strains of Mtb.
Compound | MIC (μg/mL) | Target Strain |
---|---|---|
This compound | 0.16 | Mtb H37Rv |
Reference Compound | 0.31 | Standard anti-TB drug |
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
-
In Vitro Studies :
- This compound demonstrated significant antitubercular activity with an MIC value of 0.16 μg/mL against the H37Rv strain, indicating potent efficacy compared to standard treatments .
- The compound was also effective against mutant strains resistant to common anti-TB drugs, showcasing its potential as a second-line treatment option.
-
In Vivo Efficacy :
- Animal models have been employed to assess the pharmacokinetics and tolerability of this compound. In one study, mice treated with this compound showed a reduction in bacterial load in lung tissues after infection with Mtb .
- Long-term dosing studies indicated that this compound maintained effective plasma concentrations over extended periods, suggesting a favorable dosing regimen.
- Pharmacokinetic Properties :
特性
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDLBSWTKNYCY-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TB5 interact with hMAO-B?
A1: this compound acts as a competitive, selective, and reversible inhibitor of hMAO-B []. Molecular docking simulations suggest that this compound binds to the active site of hMAO-B, forming crucial interactions with key amino acid residues []. This binding prevents the enzyme from metabolizing its substrates, leading to an increase in their levels in the brain.
Q2: What are the downstream effects of hMAO-B inhibition by this compound?
A2: Inhibition of hMAO-B by this compound leads to increased levels of neurotransmitters like dopamine, which plays a crucial role in motor control, mood, and cognition []. This increase in dopamine levels is thought to be beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H14BrNOS, and its molecular weight is 336.26 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not provided in the provided research papers, the synthesis and characterization of this compound are described, implying the use of standard techniques like NMR and IR spectroscopy [].
Q5: Are there any studies on the formulation of this compound to improve its stability or bioavailability?
A6: Although not explicitly mentioned, the research suggests ongoing efforts to optimize this compound's properties, potentially including formulation strategies to enhance its bioavailability [].
Q6: What computational studies have been conducted on this compound?
A8: Molecular docking simulations have been performed to understand the binding interactions between this compound and hMAO-B, providing insights into the structural basis of its inhibitory activity [].
Q7: Have any 3D-QSAR studies been performed on this compound and similar compounds?
A9: Yes, pharmacophore modeling and 3D-QSAR analyses have been performed on a series of thienyl chalcones, including this compound, to identify key structural features responsible for their hMAO-B inhibitory activity []. These studies provide valuable information for designing new and potent hMAO-B inhibitors.
Q8: How do structural modifications of this compound affect its activity and selectivity towards hMAO-B?
A10: The presence of the 5-bromothiophen-2-yl moiety and the 4-(dimethylamino)phenyl group appears crucial for this compound's potent and selective hMAO-B inhibitory activity []. Modifications to these groups could potentially alter its binding affinity and selectivity profile.
Q9: Are there any specific strategies to improve the solubility or bioavailability of this compound?
A9: While not directly addressed in the research, formulation strategies like encapsulation in nanoparticles or the use of specific drug delivery systems could potentially be employed to enhance this compound's solubility and bioavailability.
Q10: Is there any information about this compound's compliance with SHE regulations?
A10: The provided research focuses on the discovery and preclinical evaluation of this compound. Information regarding its compliance with SHE regulations is expected to be addressed in later stages of drug development.
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: Detailed information regarding the ADME profile of this compound is currently unavailable from the provided research. Further studies are needed to elucidate its pharmacokinetic properties.
Q12: Are there any known resistance mechanisms to this compound or related compounds?
A12: Information regarding resistance mechanisms to this compound is not available in the provided research. This aspect requires further investigation.
Q13: Are there any strategies to target this compound to the brain, the primary site of action for hMAO-B?
A13: While not explicitly mentioned, strategies like using nanoparticles coated with brain-targeting ligands or employing intranasal drug delivery could potentially be explored to enhance this compound's delivery to the brain.
Q14: What analytical methods have been used to characterize and quantify this compound?
A19: The research suggests the use of standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods for characterizing and quantifying this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。